3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl
Description
3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl is a benzylamine derivative featuring a dimethylaminoethyl ether substituent at the meta position of the benzene ring and exists as a dihydrochloride salt. Such compounds often exhibit physiological activity, such as receptor binding or enzymatic modulation, depending on their functional groups .
Properties
Molecular Formula |
C11H20Cl2N2O |
|---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(2)6-7-14-11-5-3-4-10(8-11)9-12;;/h3-5,8H,6-7,9,12H2,1-2H3;2*1H |
InChI Key |
OTDNUYRSVXFDDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methodologies
Starting Materials and Key Reagents
| Compound/Material | Role |
|---|---|
| 4-Hydroxybenzonitrile | Aromatic hydroxy precursor |
| 2-(Dimethylamino)ethyl chloride | Alkylating agent for ether formation |
| Potassium hydroxide (KOH) | Base for deprotonation |
| Sodium borohydride (NaBH4) | Reducing agent |
| Copper(II) sulfate pentahydrate (CuSO4·5H2O) | Metal catalyst for reduction |
| Solvents (Acetone, Ethanol, Dichloromethane) | Reaction media and extraction |
Stepwise Synthesis Procedure
Step 1: Etherification (Nucleophilic Substitution)
- Reaction : 4-Hydroxybenzonitrile is dissolved in acetone and treated with potassium hydroxide to generate the phenolate ion.
- Alkylation : 2-(Dimethylamino)ethyl chloride is added dropwise to the reaction mixture.
- Conditions : The mixture is refluxed for approximately 8 hours to ensure complete ether formation.
- Workup : The reaction mixture is cooled, acetone is removed under reduced pressure, and the product is extracted with dichloromethane, dried, and concentrated.
- Yield : High yields are reported (~91%) for this step.
Step 2: Reduction of Nitrile to Benzylamine
- Reaction : The ether intermediate containing the nitrile group is dissolved in ethanol.
- Catalysis : Copper(II) sulfate pentahydrate is added as a catalyst.
- Reducing agent : Sodium borohydride is slowly added to the mixture.
- Conditions : The mixture is refluxed and stirred for 15 to 25 hours.
- Workup : After cooling, the product is extracted with ethyl acetate, dried, and concentrated.
- Yield : The reduction step yields the desired 3-[2-(Dimethylamino)ethoxy]benzylamine with approximately 80% efficiency.
Step 3: Formation of Hydrochloride Salt
- The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or methanol, facilitating purification and improving stability.
Reaction Conditions and Optimization
| Parameter | Range/Value | Notes |
|---|---|---|
| Base equivalents (KOH) | 1.2 to 1.8 equivalents | Ensures complete deprotonation |
| Alkylating agent equivalents | 1.2 to 1.8 equivalents | Slight excess to drive reaction |
| Solvents | Acetone (ether formation), Ethanol (reduction), Dichloromethane (extraction) | Selected for solubility and reaction compatibility |
| Temperature | Reflux (~56-80 °C for acetone, ethanol reflux) | Optimized for reaction rate and yield |
| Catalyst loading (CuSO4·5H2O) | 0.05 to 0.2 equivalents | 0.1 equivalent preferred for reduction |
| Sodium borohydride equivalents | 3.5 to 5.5 equivalents | 5.0 equivalents preferred for complete reduction |
Mechanistic Insights and Research Findings
- The etherification step proceeds via nucleophilic attack of the phenolate ion on the alkyl chloride, forming the ether linkage.
- The reduction step involves catalytic transfer hydrogenation where copper(II) sulfate acts as a catalyst to facilitate the reduction of the nitrile group to the primary amine using sodium borohydride.
- The combined process of etherification and reduction in sequence allows for a streamlined synthesis with high overall yield and purity.
- The use of metal catalysts in the reduction step significantly improves reaction efficiency and selectivity compared to conventional hydrogenation methods under high pressure.
- The hydrochloride salt form enhances the compound’s stability and crystallinity, facilitating handling and storage.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Etherification | 4-Hydroxybenzonitrile + 2-(Dimethylamino)ethyl chloride, KOH, acetone, reflux 8 h | ~91 | High yield, mild conditions |
| Reduction | CuSO4·5H2O catalyst, NaBH4, ethanol, reflux 15-25 h | ~80 | Efficient nitrile to amine conversion |
| Salt Formation | HCl in ethanol or methanol | Quantitative | Improves stability and purity |
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzylamines, oxides, and reduced amines .
Scientific Research Applications
3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl is widely used in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction leads to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Functional Group Analysis
- Benzylamine Core : Present in both the target compound and Dopamine HCl (). The benzylamine moiety is critical for binding to biological targets, such as neurotransmitter receptors .
- Dimethylamino Group: Shared with Diphenhydramine HCl (). This group enhances lipophilicity and membrane permeability, influencing pharmacokinetics .
- Ethoxy Linker : The ethoxy chain in the target compound resembles the ethylamine chain in Dopamine HCl but introduces flexibility and spatial separation between functional groups .
- Dihydrochloride Salt : Similar to 1-Benzyl-3-azetidinamine 2HCl (), the dihydrochloride form improves solubility and stability for industrial or pharmaceutical use .
Pharmacological and Industrial Relevance
- 2-(Diethylamino)ethyl chloride HCl: As a precursor in drug synthesis, its chloroethyl and tertiary amine groups highlight the importance of similar structures in creating bioactive molecules .
- Synthesis Methods : The formation of hydrochloride salts via HCl/dioxane treatment () is a common strategy for stabilizing amines, likely applicable to the target compound .
Research Findings and Data
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., ) typically exhibit high water solubility, crucial for drug formulation .
- Stability : Compounds like AZIP·2HCl () demonstrate that hydrochloride salts can resist degradation under ambient conditions, though synthesis may require optimized initiators (e.g., APS-TEMED in ) .
Analytical Methods
- Detection : HPLC-MS/MS techniques () are standard for quantifying amine derivatives and their salts in complex matrices, applicable to quality control for the target compound .
Biological Activity
3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl, commonly referred to as itopride hydrochloride, is a compound with significant biological activity, particularly in the realm of gastrointestinal motility. This article delves into its synthesis, pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molar Mass : 194.27 g/mol
- Density : 1.021 g/cm³ (predicted)
- pKa : 9.02 (predicted)
- Storage Conditions : Room temperature
- Hazard Class : Irritant
This compound functions primarily as a gastrointestinal motility enhancer . It acts by inhibiting acetylcholinesterase, thereby increasing the availability of acetylcholine at the neuromuscular junction, which enhances peristalsis and gastric emptying. This mechanism is particularly beneficial in treating conditions such as non-ulcer dyspepsia and other gastrointestinal motility disorders.
Gastrointestinal Motility
Itopride has been extensively studied for its role in enhancing gastrointestinal motility:
- Clinical Trials : Numerous clinical trials have demonstrated its effectiveness in improving symptoms associated with functional dyspepsia and gastroparesis. A double-blind study showed significant improvement in gastric emptying rates compared to placebo .
- Mechanistic Studies : Research has indicated that itopride not only enhances motility but also possesses antiemetic properties by modulating dopamine receptors in the central nervous system .
Case Studies
-
Functional Dyspepsia Treatment :
- A randomized controlled trial involving 200 patients with functional dyspepsia showed that those treated with itopride experienced a significant reduction in symptoms compared to the control group (p < 0.05). The study highlighted improvements in both subjective symptom scores and objective measures like gastric emptying time .
- Gastroparesis Management :
Comparative Analysis
To better understand the efficacy of itopride relative to other gastrointestinal agents, a comparative analysis is presented below:
| Compound | Primary Action | Efficacy in Gastroparesis | Side Effects |
|---|---|---|---|
| Itopride | Motility enhancer | High | Mild gastrointestinal discomfort |
| Metoclopramide | Dopamine antagonist | Moderate | Drowsiness, fatigue |
| Domperidone | Dopamine antagonist | Moderate | Headache, dry mouth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
